molecular formula C22H21N3O3 B11292514 1,3-dimethyl-5-phenyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-phenyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11292514
M. Wt: 375.4 g/mol
InChI Key: QLFCGCRUHMOLOF-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-PHENYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core with various substituents such as phenyl and phenylethyl groups

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1,3-dimethyl-5-phenyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O3/c1-24-20(26)18-17(16-11-7-4-8-12-16)19(28-21(18)25(2)22(24)27)23-14-13-15-9-5-3-6-10-15/h3-12,23H,13-14H2,1-2H3

InChI Key

QLFCGCRUHMOLOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-PHENYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 1,3-dimethylbarbituric acid, phenylglyoxal, and 2-phenylethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-PHENYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the phenyl or pyrimidine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-PHENYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets such as PARP-1 (Poly ADP-ribose polymerase-1). By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic instability and cell death in cancer cells . This makes it a promising candidate for cancer therapy.

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